N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019101-81-5
VCID: VC11926782
InChI: InChI=1S/C18H15N5O2/c1-11-9-15(22-23(11)2)17-20-21-18(25-17)19-16(24)14-8-7-12-5-3-4-6-13(12)10-14/h3-10H,1-2H3,(H,19,21,24)
SMILES: CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

CAS No.: 1019101-81-5

Cat. No.: VC11926782

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide - 1019101-81-5

Specification

CAS No. 1019101-81-5
Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
IUPAC Name N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H15N5O2/c1-11-9-15(22-23(11)2)17-20-21-18(25-17)19-16(24)14-8-7-12-5-3-4-6-13(12)10-14/h3-10H,1-2H3,(H,19,21,24)
Standard InChI Key QEXXZTRJOJUDDM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Canonical SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3

Introduction

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene ring linked to an oxadiazole moiety, which is further connected to a dimethylpyrazole unit. This compound belongs to a class of molecules known for their diverse biological activities, including potential anti-inflammatory and anticancer properties. The presence of both oxadiazole and pyrazole rings suggests enhanced lipophilicity and bioavailability, making it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and its subsequent coupling with the naphthalene carboxamide moiety. The chemical reactivity of this compound can be explored through various reactions, such as nucleophilic substitution and condensation reactions, which are common for compounds containing amide and oxadiazole functionalities.

Biological Activities and Applications

Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, have been reported to possess significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide remains to be fully elucidated but is likely to involve interactions with various biological targets due to its complex structure.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activities
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamideOxadiazole and pyrazole rings linked to naphthalenePotential anti-inflammatory and anticancer activities
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamideOxadiazole and pyrazole rings linked to a phenylpropenamideAnti-inflammatory and anticancer activities
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamideOxadiazole and pyrazole rings linked to diphenylacetamidePotential biological activities similar to other oxadiazole derivatives

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